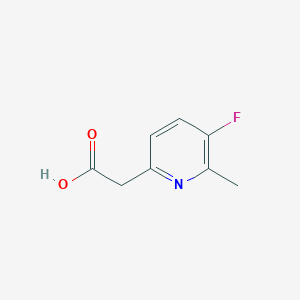

3-Fluoro-2-methylpyridine-6-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

2-(5-fluoro-6-methylpyridin-2-yl)acetic acid |

InChI |

InChI=1S/C8H8FNO2/c1-5-7(9)3-2-6(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |

InChI Key |

WWOAYPQGMFWRKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)CC(=O)O)F |

Origin of Product |

United States |

Rational Design and Methodologies for the Synthesis of 3 Fluoro 2 Methylpyridine 6 Acetic Acid

Retrosynthetic Disconnections and Precursor Identification

A retrosynthetic analysis of 3-Fluoro-2-methylpyridine-6-acetic acid allows for the identification of logical bond disconnections and the recognition of readily available or synthetically accessible precursors.

Disconnection Strategies for Pyridine (B92270) Ring Formation

The core pyridine ring can be envisioned as being assembled from acyclic precursors. One common strategy is the Hantzsch pyridine synthesis, which typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849). While versatile, this method may require subsequent functional group manipulations to achieve the desired substitution pattern of the target molecule. Another approach involves the cyclization of appropriately substituted dicarbonyl compounds with an ammonia source.

A more targeted approach for a polysubstituted pyridine like the target compound might involve the modification of a pre-formed, simpler pyridine derivative. This simplifies the retrosynthesis to the strategic introduction of the required substituents.

Approaches for Regioselective Installation of Fluoro, Methyl, and Acetic Acid Moieties

The primary retrosynthetic disconnection is the carbon-carbon bond between the pyridine ring at the 6-position and the acetic acid side chain. This leads to a key intermediate, a 6-functionalized-3-fluoro-2-methylpyridine, such as a 6-halomethyl or a 6-formyl derivative.

Further disconnection of the substituents from the pyridine ring suggests a precursor such as 2,6-lutidine (2,6-dimethylpyridine). The synthetic challenge then becomes the regioselective fluorination at the 3-position and the selective functionalization of the 6-methyl group. The electronic nature of the pyridine ring and the directing effects of the existing substituents play a crucial role in determining the feasibility and outcome of these transformations. The methyl groups are activating and ortho-, para-directing for electrophilic substitution, while the pyridine nitrogen is deactivating.

A plausible forward synthetic strategy would, therefore, involve the synthesis of a 3-fluoro-2,6-disubstituted pyridine intermediate, followed by the selective elaboration of the substituent at the 6-position into the acetic acid side chain.

Synthesis of Key Fluoropyridine Building Blocks

The successful synthesis of this compound relies on the efficient preparation of key fluoropyridine intermediates.

Routes to 3-Fluoro-2-methylpyridine (B130116) Derivatives

The introduction of a fluorine atom at the 3-position of a 2-methylpyridine (B31789) ring can be achieved through several methods. Direct fluorination of pyridine derivatives can be challenging due to the harsh conditions and lack of regioselectivity. A more controlled approach often involves the use of a pre-functionalized pyridine.

One effective method is the Balz-Schiemann reaction, where an aminopyridine is converted to a diazonium fluoroborate salt, which upon thermal decomposition, yields the corresponding fluoropyridine. For instance, 3-amino-2,6-lutidine could be a suitable precursor.

Alternatively, nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a good leaving group, such as a chloro or nitro group, at the 3-position with a fluoride (B91410) source can be employed. However, the pyridine ring's electron-deficient nature generally favors SNAr at the 2- and 4-positions.

Recent advances in C-H activation and fluorination reactions offer more direct routes. For example, rhodium-catalyzed C-H functionalization has been used for the preparation of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. Another modern approach is the use of electrophilic fluorinating reagents like Selectfluor® on activated pyridine precursors.

Synthesis of Pyridine Carboxylic Acid Precursors

A key intermediate in the synthesis of the target molecule is a pyridine-6-carboxylic acid derivative. A common and straightforward method for the preparation of pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines. ambeed.com For example, the oxidation of a 6-methyl group on the 3-fluoro-2-methylpyridine core would yield 3-fluoro-2-methylpyridine-6-carboxylic acid.

Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO4), nitric acid, and selenium dioxide. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the pyridine ring, especially with the presence of other sensitive functional groups. The selective oxidation of one methyl group in a dimethyl-substituted pyridine, such as 3-fluoro-2,6-lutidine, presents a significant challenge due to the similar reactivity of the two methyl groups. However, subtle differences in their electronic and steric environments can sometimes be exploited to achieve selectivity.

| Precursor | Oxidizing Agent | Product | Reference |

| 2,6-Lutidine | Potassium Permanganate | 6-Methylpicolinic acid | acs.org |

| 3-Methylpyridine | Nitric Acid | Nicotinic Acid | google.com |

| Methylpyridines | Molecular Halogen | Pyridine Carboxylic Acids | researchgate.net |

Advanced Synthetic Protocols for this compound

A plausible multi-step synthesis for this compound can be constructed based on the aforementioned building blocks and reactions.

A potential synthetic route is outlined below:

Synthesis of a 3-Fluoro-2,6-dimethylpyridine precursor: This could be achieved through a multi-step sequence starting from a readily available pyridine derivative, involving nitration, reduction to an amine, followed by a Balz-Schiemann reaction for fluorination.

Selective oxidation of the 6-methyl group: This is a critical step. While challenging, conditions can be optimized to favor the oxidation of the 6-methyl group over the 2-methyl group in 3-fluoro-2,6-lutidine to yield 3-fluoro-2-methylpyridine-6-carboxylic acid. This selectivity may be influenced by the electronic effect of the fluorine at the 3-position.

Chain homologation of the carboxylic acid: The resulting 3-fluoro-2-methylpyridine-6-carboxylic acid can be converted to the target acetic acid derivative through a one-carbon homologation reaction. The Arndt-Eistert synthesis is a classic and effective method for this transformation. organic-chemistry.orgwikipedia.org This reaction involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of water furnishes the desired homologous carboxylic acid. nrochemistry.com

An alternative to the Arndt-Eistert reaction, which uses the hazardous diazomethane, is the Kowalski ester homologation.

Below is a table summarizing a potential advanced synthetic protocol:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Synthesis of 3-Fluoro-2,6-lutidine | e.g., From 2,6-lutidine via nitration, reduction, and Balz-Schiemann reaction. | 3-Fluoro-2,6-lutidine |

| 2 | Selective Oxidation | e.g., KMnO4, controlled conditions. | 3-Fluoro-2-methylpyridine-6-carboxylic acid |

| 3 | Arndt-Eistert Homologation | 1. SOCl2 or (COCl)2; 2. CH2N2; 3. Ag2O, H2O | This compound |

This rational approach, combining classical pyridine chemistry with modern synthetic methods, provides a viable pathway for the synthesis of the specifically substituted this compound. The successful execution of this synthesis would depend on careful optimization of each step to achieve the desired regioselectivity and yield.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.com The Suzuki-Miyaura coupling, in particular, offers a versatile method for introducing the methyl group or the acetic acid moiety (or a precursor) onto a pre-functionalized fluoropyridine ring.

A plausible synthetic route could involve the coupling of a boronic acid or ester derivative with a halogenated pyridine. For instance, 3-fluoro-6-halo-2-methylpyridine could be coupled with a suitable boronate ester of an acetic acid derivative. The reaction is typically catalyzed by a palladium complex, such as PdCl2(dppf), in the presence of a base. mdpi.com

Key Features of Suzuki-Miyaura Coupling:

High functional group tolerance: Allows for the coupling of substrates with various functional groups.

Mild reaction conditions: Often proceeds at moderate temperatures.

Commercial availability of catalysts and reagents: A wide range of palladium catalysts and boronic acid derivatives are readily available.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

| 3-Fluoro-6-halo-2-methylpyridine | Acetic acid derivative boronate ester | Palladium complex (e.g., PdCl2(dppf)) | Various bases (e.g., K2CO3, Cs2CO3) | This compound derivative | mdpi.com |

Electrophilic Fluorination Methodologies

Electrophilic fluorination is a direct approach to introduce a fluorine atom onto an existing pyridine ring. Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. brynmawr.edumdpi.com

The synthesis could start with a 2-methylpyridine-6-acetic acid ester. The regioselectivity of the fluorination would be a critical factor, influenced by the electronic properties of the substituents on the pyridine ring. The presence of the electron-donating methyl group and the electron-withdrawing ester group would direct the incoming electrophilic fluorine.

Common Electrophilic Fluorinating Agents:

Selectfluor®: A versatile and relatively safe electrophilic fluorinating agent. mdpi.comnih.gov

N-Fluorobenzenesulfonimide (NFSI): A mild and effective reagent for the fluorination of various organic compounds. brynmawr.edu

| Substrate | Fluorinating Agent | Typical Conditions | Product | Reference |

| 2-Methylpyridine-6-acetic acid ester | Selectfluor® | Acetonitrile (B52724), room temperature | This compound ester | mdpi.comnih.gov |

| 2-Methylpyridine-6-acetic acid ester | NFSI | Various organic solvents | This compound ester | brynmawr.edu |

Directed C-H Functionalization Strategies for Carboxylic Acid Introduction

Directed C-H functionalization has emerged as a powerful strategy for the selective introduction of functional groups, including carboxylic acids or their precursors, onto aromatic rings. researchgate.netacs.org This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical.

In the context of this compound synthesis, a directing group could be installed on the pyridine ring to guide a transition metal catalyst to the C-6 position for subsequent carboxylation. The carboxylic acid group itself can act as a directing group in some C-H activation reactions. dntb.gov.ua Palladium-catalyzed C-H activation is a common method for this transformation.

Advantages of C-H Functionalization:

Increased atom economy: Reduces the number of synthetic steps and waste.

Novel retrosynthetic disconnections: Allows for the synthesis of complex molecules from simpler starting materials. researchgate.net

Late-stage functionalization: Enables the introduction of functional groups at a late stage of the synthesis. researchgate.net

| Starting Material | Directing Group | Catalyst | Carboxylating Agent | Product | Reference |

| 3-Fluoro-2-methylpyridine | Removable directing group | Palladium catalyst | CO2 or other carboxylating agents | 3-Fluoro-2-methylpyridine-6-carboxylic acid | researchgate.netacs.org |

Photoredox-Mediated Approaches to Fluorinated Pyridines

Visible-light photoredox catalysis has become a prominent and mild method for synthesizing fluorinated aromatic compounds. mdpi.comresearchgate.net This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes to generate reactive radical intermediates.

For the synthesis of fluorinated pyridines, a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers has been reported. acs.org This method allows for the construction of the 3-fluoropyridine (B146971) core from two ketone components. acs.org While not a direct synthesis of the target molecule, this strategy highlights the potential of photoredox catalysis in constructing the core fluorinated pyridine scaffold.

Key Aspects of Photoredox Catalysis:

Mild reaction conditions: Often proceeds at room temperature under visible light irradiation. mdpi.com

High functional group tolerance: Compatible with a wide range of functional groups. mdpi.com

Unique reactivity: Enables transformations that are difficult to achieve with traditional methods.

| Reactants | Photocatalyst | Light Source | Key Intermediate | Product Type | Reference |

| α,α-Difluoro-β-iodoketones, Silyl enol ethers | fac-Ir(ppy)3 | Blue LEDs | Fluorinated radical | 3-Fluoropyridines | acs.org |

Multi-Component Cycloaddition and Ring-Transformation Reactions

Multi-component reactions (MCRs) offer an efficient way to construct complex molecules, such as pyridines, in a single step from simple starting materials. acsgcipr.orgtaylorfrancis.com Cycloaddition reactions, particularly [2+2+2] cycloadditions catalyzed by transition metals, are a fascinating tool for the de novo synthesis of pyridine rings.

Ring-transformation reactions provide another avenue, where an existing heterocyclic ring is converted into a pyridine. nih.gov For example, 1-methyl-3,5-dinitro-2-pyridone can undergo a three-component ring transformation with a ketone and ammonia to yield nitropyridines. nih.gov While these methods may not directly yield this compound, they represent powerful strategies for building the fundamental pyridine skeleton which can then be further functionalized.

Types of Ring-Forming Reactions:

Hantzsch Pyridine Synthesis: A classic MCR for the synthesis of dihydropyridines, which can then be oxidized to pyridines. acsgcipr.orgbaranlab.org

[2+2+2] Cycloaddition: A transition metal-catalyzed reaction of alkynes and nitriles to form pyridines.

Ring Transformation: Conversion of one heterocyclic system into another. nih.gov

| Reaction Type | Starting Materials | Key Features | Product | Reference |

| Multi-component Reaction | Aldehydes, β-ketoesters, ammonia | One-pot synthesis, high atom economy | Substituted Pyridines | acsgcipr.orgtaylorfrancis.com |

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Transition-metal catalyzed, good control over substitution pattern | Substituted Pyridines | |

| Ring Transformation | Dinitropyridone, Ketone, Ammonia | "Scrap and build" approach | Nitropyridines | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Routes to Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. pearson.com This method is particularly useful for introducing nucleophiles onto the pyridine ring, especially at the 2- and 4-positions.

In the context of synthesizing this compound, an SNAr reaction could be employed to introduce the fluorine atom. For instance, a pyridine derivative with a good leaving group (like a nitro group) at the 3-position can react with a fluoride source to yield the 3-fluoropyridine. mdpi.comnih.gov The success of this reaction depends on the electronic nature of the pyridine ring and the leaving group's ability.

Factors Influencing SNAr Reactions:

Electron-withdrawing groups: The presence of electron-withdrawing groups on the pyridine ring facilitates the reaction.

Leaving group ability: A good leaving group is essential for the reaction to proceed efficiently.

Position of substitution: SNAr reactions on pyridines typically occur at the 2- and 4-positions, but can be directed to other positions with appropriate substitution.

| Substrate | Nucleophile | Leaving Group | Product | Reference |

| Methyl 3-nitropyridine-4-carboxylate | Fluoride anion | Nitro group | Methyl 3-fluoropyridine-4-carboxylate | mdpi.comnih.gov |

| 3-Substituted 2,6-dichloropyridines | 1-Methylpiperazine | Chlorine | 2,3,6-trisubstituted pyridines | researchgate.net |

Principles of Sustainable Synthesis in the Production of this compound

The principles of green chemistry are increasingly important in the synthesis of chemical compounds. For the production of this compound, several strategies can be employed to enhance its sustainability.

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the starting materials into the final product, such as multi-component reactions and C-H functionalization. researchgate.netacsgcipr.org

Use of Catalysis: Employing catalytic methods, such as transition-metal catalysis and photoredox catalysis, reduces the need for stoichiometric reagents and minimizes waste. acs.orgmdpi.com

Energy Efficiency: Developing reactions that proceed under milder conditions, such as those enabled by photoredox catalysis, can significantly reduce energy consumption. mdpi.comacs.org

Renewable Feedstocks: While not directly addressed in the provided context, exploring the use of bio-based starting materials would be a key aspect of a fully sustainable synthesis.

Process Intensification: The use of continuous-flow reactors can improve efficiency, safety, and scalability, as demonstrated in the synthesis of other heterocyclic compounds.

By integrating these principles into the rational design of synthetic routes, the production of this compound can be made more environmentally benign and economically viable.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Fluoro 2 Methylpyridine 6 Acetic Acid

Mechanistic Investigations of Nucleophilic Aromatic Substitution at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, particularly when activated by electron-withdrawing groups. In 3-Fluoro-2-methylpyridine-6-acetic acid, the pyridine ring is rendered electron-deficient by the electronegative fluorine atom and the carboxylic acid group, making it susceptible to nucleophilic attack. The fluorine atom at the 3-position, while being a good leaving group, also influences the regioselectivity of the substitution.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. In the first step, a nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing substituents on the ring, in this case, the fluorine and the carboxylic acid group, help to delocalize the negative charge, thereby stabilizing the Meisenheimer complex.

In the second step, the leaving group, which is typically a halide ion, is eliminated, and the aromaticity of the pyridine ring is restored. For this compound, the fluorine atom is an excellent leaving group, which facilitates the second step of the reaction.

The regiochemistry of nucleophilic attack is directed by the substituents on the pyridine ring. The electron-withdrawing carboxylic acid group at the 6-position strongly activates the 2- and 4-positions for nucleophilic attack. However, the 2-position is sterically hindered by the methyl group. The fluorine at the 3-position also activates the 2-, 4-, and 6-positions. Consequently, nucleophilic attack is most likely to occur at the 4- and 6-positions. Substitution at the 6-position would involve the displacement of the acetic acid group, which is less common than halide displacement. Therefore, the most probable site for SNAr is the 4-position, leading to the displacement of a hydride ion, or potentially the 3-position, with the displacement of the fluoride (B91410) ion.

| Position of Attack | Activating/Deactivating Groups | Steric Hindrance | Plausibility of S |

| 2 | Activated by COOH and F | High (from CH₃) | Low |

| 4 | Activated by COOH and F | Low | High |

| 5 | Deactivated by CH₃ | Low | Low |

Reaction Pathways Involving the Carboxylic Acid Functionality (e.g., Decarboxylation Dynamics)

The carboxylic acid group at the 6-position of this compound is a versatile functional handle for various transformations. One of the most significant reactions of pyridine carboxylic acids is decarboxylation, the removal of the carboxyl group as carbon dioxide. The ease of decarboxylation of pyridine carboxylic acids is highly dependent on the position of the carboxyl group relative to the ring nitrogen.

Pyridine-2-carboxylic acids and pyridine-4-carboxylic acids are known to undergo decarboxylation more readily than their pyridine-3-carboxylic acid counterparts. This is attributed to a mechanism involving a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. In this zwitterion, the positively charged nitrogen atom acts as an electron sink, stabilizing the negative charge that develops on the ring carbon as the C-C bond to the carboxyl group breaks.

For this compound, the acetic acid group is at a position equivalent to the 2-position, which suggests that it will undergo decarboxylation relatively easily upon heating. The reaction is believed to proceed through a concerted mechanism where the C-C bond is broken as the carboxyl proton is transferred to the ring nitrogen, or through a stepwise mechanism involving the formation of a carbanionic intermediate. The presence of the electron-withdrawing fluorine atom at the 3-position could further stabilize the carbanionic intermediate, potentially accelerating the rate of decarboxylation.

Beyond decarboxylation, the carboxylic acid functionality can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions provide avenues for the synthesis of a wide range of derivatives with modified properties and functionalities.

Reactivity of the Pyridine Nitrogen and Methyl Substituent

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it basic and nucleophilic. However, the presence of the electron-withdrawing fluorine and carboxylic acid groups reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to pyridine itself. Nevertheless, the nitrogen can still react with strong electrophiles. For instance, it can be N-alkylated with alkyl halides or N-oxidized with peroxy acids to form the corresponding N-oxide. The formation of the N-oxide is a significant transformation as it can alter the reactivity of the pyridine ring, often facilitating electrophilic substitution at the 4-position and providing a handle for deoxygenation or rearrangement reactions.

The methyl group at the 2-position is also a site of reactivity. The protons of the methyl group are weakly acidic and can be removed by a strong base, such as an organolithium reagent, to generate a carbanion. This carbanion is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, allowing for the elongation of the carbon chain at the 2-position.

Furthermore, the methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412). This would yield 3-fluoro-2,6-pyridinedicarboxylic acid, a potentially useful chelating agent or synthetic intermediate.

| Functional Group | Potential Reaction | Reagents | Expected Product |

| Pyridine Nitrogen | N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide |

| Pyridine Nitrogen | N-Alkylation | CH₃I | 1,2-Dimethyl-3-fluoro-6-carboxymethylpyridinium iodide |

| Methyl Group | Deprotonation-Alkylation | 1. n-BuLi 2. RX | 3-Fluoro-2-(alkyl)methylpyridine-6-acetic acid |

| Methyl Group | Oxidation | KMnO₄ | 3-Fluoropyridine-2,6-dicarboxylic acid |

Stereochemical Considerations in Derivatives of this compound

This compound itself is an achiral molecule and does not exhibit stereoisomerism. However, stereochemical considerations become important in the context of its derivatives. Chiral centers can be introduced into the molecule through various reactions, leading to the formation of enantiomers or diastereomers.

For example, if the carboxylic acid group is reacted with a chiral alcohol or amine to form an ester or an amide, respectively, the resulting product will be a mixture of diastereomers if the chiral auxiliary is not enantiopure. The separation of these diastereomers can be achieved by techniques such as chromatography or crystallization, providing a route to enantiomerically enriched compounds.

Another way to introduce stereochemistry is by functionalizing the α-carbon of the acetic acid side chain. For instance, deprotonation of the α-carbon with a strong base followed by reaction with an electrophile could generate a new chiral center. If the reaction is carried out in the presence of a chiral ligand or catalyst, it may be possible to achieve an asymmetric synthesis, leading to the preferential formation of one enantiomer over the other.

Furthermore, if a derivative of this compound is used in a reaction that generates a new chiral center elsewhere in the molecule, the existing stereochemistry can influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselective synthesis. The stereochemical purity of the final products is often crucial for their biological activity and other applications.

Catalytic Activation Mechanisms in Transformations involving the Compound

Catalytic methods can be employed to enhance the reactivity and selectivity of transformations involving this compound. Transition metal catalysis, in particular, offers powerful tools for the functionalization of pyridine rings.

One important class of reactions is catalytic cross-coupling, which allows for the formation of new carbon-carbon or carbon-heteroatom bonds. The C-F bond at the 3-position of the pyridine ring can be activated by a low-valent transition metal catalyst, such as a palladium(0) or nickel(0) complex. In a typical catalytic cycle, the metal center undergoes oxidative addition into the C-F bond, forming an organometallic intermediate. This intermediate can then undergo transmetalation with an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) followed by reductive elimination to form the cross-coupled product and regenerate the active catalyst. This approach allows for the introduction of a wide range of substituents at the 3-position of the pyridine ring.

Another powerful catalytic strategy is decarboxylative coupling. In this type of reaction, the carboxylic acid group is used as a traceless directing group and a source of the aryl or alkyl group in a cross-coupling reaction. The reaction is typically catalyzed by a transition metal, such as palladium, copper, or silver. The mechanism is thought to involve the formation of a metal carboxylate, which then undergoes decarboxylation to generate an organometallic intermediate. This intermediate can then participate in a cross-coupling reaction with a suitable partner, such as an aryl halide or another electrophile. This methodology provides a means to form a new C-C bond at the 6-position of the pyridine ring, with the extrusion of carbon dioxide.

These catalytic approaches offer significant advantages over traditional stoichiometric methods, including milder reaction conditions, higher functional group tolerance, and greater synthetic efficiency.

Advanced Analytical Research Methodologies for 3 Fluoro 2 Methylpyridine 6 Acetic Acid

High-Resolution Spectroscopic Characterization Techniques

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Comprehensive Structural Assignment

Multinuclear NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of 3-Fluoro-2-methylpyridine-6-acetic acid in solution. By analyzing the magnetic properties of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei, a complete picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the acetic acid group, and the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the pyridine (B92270) ring's electronic effects. Spin-spin coupling between adjacent protons would provide further structural insights.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Signals for the pyridine ring carbons will be split due to coupling with the directly attached fluorine atom (¹J-CF) and potentially through two or three bonds (²J-CF, ³J-CF). The carbonyl carbon of the acetic acid group and the methyl carbon will also exhibit characteristic chemical shifts.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial technique. It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment. This technique is particularly useful for confirming the presence and position of the fluorine atom on the pyridine ring.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the pyridine nitrogen atom. The chemical shift of the nitrogen is influenced by the substituents on the ring.

Hypothetical NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~7.5-7.8 | d | H-4 | |

| ¹H | ~7.2-7.4 | d | H-5 | |

| ¹H | ~3.8 | s | -CH₂-COOH | |

| ¹H | ~2.5 | s | -CH₃ | |

| ¹³C | ~170-175 | s | -COOH | |

| ¹³C | ~158-162 | d | ¹JCF ≈ 240-260 | C-3 |

| ¹³C | ~145-150 | d | C-2 | |

| ¹³C | ~140-145 | d | C-6 | |

| ¹³C | ~120-125 | d | C-5 | |

| ¹³C | ~115-120 | d | C-4 | |

| ¹³C | ~40-45 | s | -CH₂- | |

| ¹³C | ~20-25 | s | -CH₃ | |

| ¹⁹F | ~(-110) - (-130) | s | C-3-F | |

| ¹⁵N | ~(-60) - (-100) | s | Pyridine N |

Note: The predicted chemical shifts are estimates based on data for structurally related compounds and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry is essential for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental composition. HRMS can distinguish the target molecule from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the protonated or deprotonated molecule and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the different functional groups. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (CO₂), the entire acetic acid side chain, and potentially fragmentation of the pyridine ring.

Expected Fragmentation Pathways:

Loss of CO₂: [M+H]⁺ → [M+H - 44]⁺

Loss of the acetic acid group: [M+H]⁺ → [M+H - 59]⁺

Cleavage of the C-C bond of the side chain: [M+H]⁺ → [C₇H₇FN]⁺

Hypothetical HRMS and MS/MS Data:

| Ion | Calculated m/z | Observed m/z | Fragmentation |

| [M+H]⁺ | 184.0561 | 184.0563 | Parent Ion |

| [M-COOH]⁺ | 139.0506 | 139.0508 | Loss of formic acid from side chain |

| [C₇H₇FN]⁺ | 124.0557 | 124.0559 | Loss of acetic acid radical |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1730 cm⁻¹), C-F stretching vibrations, and various C-H and C-N stretching and bending vibrations of the substituted pyridine ring.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the pyridine moiety would be expected to produce strong signals in the Raman spectrum.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch (carboxylic acid) | 2800-3300 (broad) | FTIR |

| C=O stretch (carboxylic acid) | 1700-1730 | FTIR, Raman |

| C-N stretch (pyridine ring) | 1300-1400 | FTIR, Raman |

| C-F stretch | 1100-1250 | FTIR |

| Pyridine ring vibrations | 1400-1600 | FTIR, Raman |

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be a suitable starting point. helixchrom.com The retention time of the compound can be adjusted by varying the composition of the mobile phase. helixchrom.com Advanced detectors such as diode array detectors (DAD) can provide UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment, while mass spectrometric (MS) detectors provide molecular weight information for unequivocal identification.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of the carboxylic acid, direct analysis of this compound by Gas Chromatography (GC) is challenging. However, after conversion to a more volatile derivative, GC-MS can be a powerful tool for analysis. A common derivatization technique is silylation, where the acidic proton of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group. This derivatization increases the volatility of the compound, making it amenable to GC analysis. The subsequent mass spectrometric detection allows for confident identification and quantification.

Derivatization Reaction: this compound + BSTFA → this compound, TMS ester

Illustrative GC-MS Method Parameters:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C |

| MS Detector | Electron Ionization (70 eV) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Enhanced Sensitivity and Resolution

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of chemical compounds. Its application to the analysis of this compound offers significant advantages in terms of sensitivity and resolution, which are critical for detailed research investigations. The principles of UPLC, which utilizes sub-2 µm particle columns, allow for higher mobile phase linear velocities, resulting in faster analysis times and sharper, more resolved peaks compared to traditional High-Performance Liquid Chromatography (HPLC).

For the analysis of pyridine derivatives such as this compound, mixed-mode liquid chromatography can be particularly effective. nih.govhelixchrom.com This approach combines reversed-phase and ion-exchange retention mechanisms to improve the separation of polar and ionizable compounds. helixchrom.com The retention of pyridinecarboxylic acids is typically influenced by the mobile phase composition, including the organic modifier (e.g., acetonitrile), buffer concentration, and pH. helixchrom.com

When coupled with mass spectrometry, UPLC provides a highly sensitive and selective detection method. Electrospray ionization (ESI) is a common ionization technique for polar molecules like pyridine derivatives, and it can be operated in either positive or negative ion mode. nih.govnih.gov For this compound, positive ion mode would likely lead to the detection of the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be employed for structural confirmation and to enhance selectivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net This selected reaction monitoring (SRM) is essential for achieving low limits of detection and quantification, which is vital in many research applications. researchgate.net

A typical UPLC-MS method for a compound like this compound would involve a C18 or a mixed-mode column. nih.govchromforum.org The mobile phase would likely consist of a gradient elution using an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile. nih.gov The specific gradient profile, flow rate, and column temperature would be optimized to achieve the best separation and peak shape.

Table 1: Illustrative UPLC-MS Parameters for Analysis of Pyridine Carboxylic Acid Derivatives

| Parameter | Value |

| Chromatography System | UPLC System |

| Column | C18 or Mixed-Mode (e.g., Coresep 100) helixchrom.com |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Mass Spectrometer | Triple Quadrupole or High-Resolution MS |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition | [M+H]⁺ → Fragment Ion |

Tailored Derivatization Strategies for Analytical Enhancement in Research Contexts

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. libretexts.org For this compound, derivatization can be employed to enhance its volatility for gas chromatography (GC) analysis or to improve its ionization efficiency and chromatographic retention in LC-MS. libretexts.orgmdpi.com The primary functional group targeted for derivatization in this molecule is the carboxylic acid.

Common derivatization methods for carboxylic acids include silylation, acylation, and alkylation. libretexts.org

Silylation: This process replaces the active hydrogen in the carboxylic acid group with a silyl (B83357) group, such as a trimethylsilyl (TMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. restek.com The resulting TMS esters are more volatile and thermally stable, making them suitable for GC-MS analysis. libretexts.orgrestek.com

Acylation: This involves the reaction of the carboxylic acid with an acylating agent to form an ester. libretexts.org This can improve volatility and chromatographic behavior. gcms.cz

Alkylation: This is a widely used technique to form esters, which are generally more volatile than the corresponding carboxylic acids. colostate.edu Esterification can be achieved using various reagents, such as diazomethane (B1218177) derivatives or alcohols in the presence of an acid catalyst like boron trifluoride (BF₃). restek.comcolostate.edu For example, reaction with BF₃ in methanol will produce the methyl ester of this compound. restek.com

Another approach is to introduce a fluorescent tag through derivatization, which can significantly enhance detection sensitivity in HPLC with fluorescence detection. researchgate.netnih.gov Reagents like 3-bromoacetyl coumarin (B35378) can react with the carboxylic acid group to form a highly fluorescent derivative. nih.gov

For LC-MS analysis, derivatization can be used to improve ionization efficiency. While this compound is expected to ionize reasonably well, derivatization can be beneficial in complex matrices or when ultra-low detection limits are required. For instance, derivatizing the carboxylic acid to form an ester can sometimes lead to more stable and predictable ionization. researchgate.net

Table 2: Overview of Derivatization Strategies for Carboxylic Acids

| Derivatization Method | Reagent Examples | Purpose | Analytical Technique |

| Silylation | BSTFA, MSTFA restek.com | Increase volatility and thermal stability libretexts.org | GC-MS |

| Alkylation (Esterification) | BF₃/Methanol, Diazomethane derivatives restek.comcolostate.eduacs.org | Increase volatility colostate.edu | GC-MS |

| Fluorescent Tagging | 3-Bromoacetyl coumarin nih.gov | Enhance detection sensitivity researchgate.net | HPLC-Fluorescence |

| Ionization Enhancement | Pyridine-based derivatizing agents researchgate.net | Improve ionization efficiency researchgate.net | LC-MS |

The choice of derivatization strategy depends on the analytical technique being employed and the specific goals of the research. Careful optimization of the reaction conditions, including reagent concentration, temperature, and time, is crucial to ensure complete and reproducible derivatization.

Theoretical and Computational Chemistry Studies of 3 Fluoro 2 Methylpyridine 6 Acetic Acid

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule from first principles.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict the ground state geometry, bond lengths, bond angles, and thermodynamic stability of 3-Fluoro-2-methylpyridine-6-acetic acid. These calculations are crucial for understanding the molecule's preferred conformation and its energetic landscape.

Frontier Molecular Orbital (FMO) Theory for Predicting Chemical Reactivity Sites

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.orgyoutube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. ekb.eg

Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic and Electrophilic Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, offering a guide to its reactive behavior. researchgate.netnih.govresearchgate.net The MEP map illustrates regions of negative electrostatic potential, which are susceptible to electrophilic attack, and areas of positive potential, which are prone to nucleophilic attack. This information is invaluable for predicting how this compound would interact with other molecules and biological targets.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions. By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the strength of hyperconjugative and steric effects, providing a deeper understanding of the bonding within this compound and the factors contributing to its stability.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. nih.govresearchgate.netresearchgate.net For this compound, these calculations would include predicting its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies and chemical shifts would serve as a valuable reference for the experimental characterization of the compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the transition states and intermediates along a reaction coordinate. This allows for the determination of activation energies and reaction rates, providing detailed insights into the kinetics and thermodynamics of its chemical transformations.

Solvent Effects and Environmental Influences on Molecular Conformation and Reactivity

Theoretical and computational chemistry studies investigating the influence of solvent environments on the molecular conformation and reactivity of this compound are limited in the publicly available scientific literature. However, general principles from computational studies on related pyridine (B92270) and carboxylic acid derivatives, combined with established theoretical models, can provide insights into the expected behavior of this compound in different solvent media.

The reactivity and conformational stability of molecules in solution are significantly influenced by solute-solvent interactions. For a molecule like this compound, which possesses a polar pyridine ring, a fluorine substituent, a methyl group, and a carboxylic acid functional group, the nature of the solvent can alter its electronic structure, geometry, and chemical behavior. Computational approaches, such as those employing continuum solvation models or explicit solvent molecules in molecular dynamics simulations, are crucial for understanding these effects at a molecular level.

Influence on Molecular Conformation

The conformational landscape of this compound, particularly the orientation of the acetic acid side chain relative to the pyridine ring, is expected to be sensitive to the solvent environment. In nonpolar solvents, intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyridine ring may be favored, leading to a more compact conformation. Conversely, in polar protic solvents like water or alcohols, intermolecular hydrogen bonds between the solvent and both the carboxylic acid group and the pyridine nitrogen would likely dominate. This would disrupt intramolecular interactions and favor more extended conformations.

Computational studies on similar molecules, such as nipecotic acid derivatives, have shown that the free energy difference between conformers can vary significantly with solvent polarity due to these competing hydrogen bonding interactions. While specific data for this compound is not available, a similar trend would be anticipated.

Impact on Reactivity

Solvent polarity and hydrogen-bonding capability are critical factors influencing the reactivity of this compound. The acidity of the carboxylic acid group, for instance, is highly dependent on the solvent. Polar solvents can stabilize the resulting carboxylate anion and the solvated proton, thereby increasing the acidity (lowering the pKa) compared to nonpolar solvents.

Computational models like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM) are often used to predict these solvent effects on acidity. For substituted pyridine carboxylic acids, studies have shown that the reaction rates with other molecules can be significantly higher in protic solvents compared to aprotic solvents, highlighting the role of the solvent in stabilizing transition states.

The electronic properties of the molecule, which are fundamental to its reactivity, are also modulated by the solvent. The dipole moment of this compound is expected to increase in more polar solvents due to the polarization of the solute's electron density by the solvent's reaction field. This, in turn, can affect the molecule's frontier molecular orbitals (HOMO and LUMO), influencing its susceptibility to nucleophilic or electrophilic attack.

While detailed, compound-specific data tables for this compound are not available, the following table provides a conceptual illustration of the expected qualitative effects of different solvent types on its properties, based on general principles of computational and physical organic chemistry.

| Solvent Type | Dielectric Constant | Expected Dominant Interactions | Predicted Effect on Conformation | Predicted Effect on Reactivity |

| Nonpolar Aprotic | Low (e.g., ~2-4) | van der Waals forces, potential for intramolecular hydrogen bonding. | Likely favors a more compact structure to maximize intramolecular interactions. | Lower acidity of the carboxylic acid group. |

| Polar Aprotic | Moderate to High | Dipole-dipole interactions. | May favor more extended conformations due to solute-solvent dipole interactions. | Increased acidity compared to nonpolar solvents; stabilization of polar transition states. |

| Polar Protic | High (e.g., ~80 for water) | Hydrogen bonding with both the pyridine nitrogen and carboxylic acid group. | Strongly favors extended conformations with extensive solvation. | Highest acidity due to stabilization of ions; potential for solvent participation in reactions. |

Table 1. Conceptual Summary of Expected Solvent Effects on this compound.

Further dedicated computational studies, including high-level quantum mechanical calculations and molecular dynamics simulations, would be necessary to provide quantitative data on the solvent effects on the conformational preferences and reactivity profile of this compound.

Applications and Advanced Research Perspectives of 3 Fluoro 2 Methylpyridine 6 Acetic Acid As a Versatile Chemical Intermediate

Utilization in the Synthesis of Complex Fluorinated Heterocyclic Systems

The presence of both a fluorine atom and a carboxylic acid group on the pyridine (B92270) ring makes 3-Fluoro-2-methylpyridine-6-acetic acid a highly sought-after precursor for the construction of more elaborate fluorinated heterocyclic systems. The pyridine nitrogen, the carboxylic acid, and the potential for activation of the methyl group or the aromatic ring itself offer multiple reaction sites for cyclization and fusion reactions.

One of the primary applications of this intermediate is in the synthesis of fused pyridine derivatives. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, or acid halides, which can then participate in intramolecular cyclization reactions. For instance, condensation of the corresponding ester with a suitable binucleophile can lead to the formation of novel bicyclic and tricyclic heterocyclic frameworks containing a fluorinated pyridine ring. These fused systems are of significant interest in various fields of chemistry due to their rigid structures and unique electronic properties. ias.ac.inslideshare.net

Multicomponent reactions (MCRs) represent another powerful strategy for the synthesis of complex heterocyclic systems from relatively simple starting materials in a single step. nih.govwikipedia.org Derivatives of this compound can serve as key components in such reactions. For example, the activated carboxylic acid derivative could react with an amine and an isocyanide in a Ugi-type reaction, or with an aldehyde and a β-ketoester in a Hantzsch-like pyridine synthesis, to generate highly substituted and structurally diverse fluorinated heterocyclic products. nih.govacs.org

The fluorine substituent at the 3-position of the pyridine ring plays a crucial role in these synthetic transformations. Its strong electron-withdrawing nature can influence the regioselectivity of reactions and enhance the reactivity of the pyridine ring towards certain reagents. Furthermore, the presence of fluorine can impart unique physicochemical properties to the final heterocyclic products, such as increased thermal stability and altered electronic characteristics. researchgate.netrsc.org

| Reaction Type | Reactant Derived from this compound | Potential Heterocyclic Product | Key Features |

| Intramolecular Cyclization | Ester or Amide Derivative | Fused Pyridothiazines, Pyridoxazines | Formation of bicyclic systems |

| Multicomponent Reactions | Activated Acid (e.g., Acid Chloride) | Highly substituted dihydropyridines | High atom economy and structural diversity |

| Cross-Coupling Reactions | Halogenated Pyridine Derivative | Biaryl or Heteroaryl Pyridines | C-C bond formation |

Integration as a Building Block in the Development of Molecular Scaffolds

Beyond the synthesis of fused ring systems, this compound is a valuable building block for the construction of diverse molecular scaffolds. The term "scaffold" in this context refers to the core structure of a molecule to which various substituents can be attached to create libraries of compounds for screening in different applications. The pyridine ring itself is considered a "privileged scaffold" in medicinal chemistry, but its utility extends to materials science and supramolecular chemistry as well. nih.gov

The carboxylic acid group of this compound provides a convenient handle for attaching this scaffold to other molecules or surfaces. For example, through standard amide bond formation, the fluorinated pyridine moiety can be incorporated into peptides, polymers, or larger organic frameworks. This allows for the systematic variation of properties by introducing the specific electronic and steric effects of the 3-fluoro-2-methylpyridine (B130116) unit.

In supramolecular chemistry, pyridine-containing molecules are widely used for their ability to participate in hydrogen bonding and metal coordination. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group can act as a hydrogen bond donor. This dual functionality allows for the programmed self-assembly of molecules into well-defined supramolecular architectures, such as co-crystals and coordination polymers. iucr.orgnih.govtandfonline.comrsc.org The presence of the fluorine atom can further influence these non-covalent interactions through halogen bonding or by modifying the acidity of the carboxylic acid and the basicity of the pyridine nitrogen.

| Scaffold Application | Functional Group Utilized | Resulting Structure/Assembly | Controlling Interactions |

| Peptide Conjugation | Carboxylic Acid | Peptides with a fluoropyridine side chain | Amide bond |

| Supramolecular Assembly | Pyridine Nitrogen, Carboxylic Acid | Co-crystals, Liquid crystals | Hydrogen bonding, π-stacking |

| Coordination Chemistry | Pyridine Nitrogen, Carboxylic Acid | Metal-organic frameworks (MOFs) | Metal-ligand coordination |

Precursor for Advanced Materials Chemistry and Functional Polymer Research

The unique properties imparted by the fluorine atom, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds highly attractive for applications in materials science. nbinno.com this compound, with its polymerizable functional group, holds potential as a monomer or a precursor to monomers for the synthesis of functional polymers.

The carboxylic acid can be converted into a polymerizable group, such as an acrylate (B77674) or a styrenic derivative. Subsequent polymerization, either alone or with other monomers, could lead to the formation of polymers with fluorinated pyridine units in the side chains. Such polymers may exhibit interesting properties, including enhanced thermal stability, low surface energy, and specific optical or electronic properties. These characteristics are desirable for applications in high-performance coatings, membranes, and electronic devices.

Furthermore, the pyridine moiety itself can be a key component in the backbone of conjugated polymers. While direct polymerization through the pyridine ring of this specific molecule is challenging, it can be derivatized into di-functional monomers suitable for polycondensation or cross-coupling polymerization reactions. The resulting conjugated polymers containing the 3-fluoro-2-methylpyridine unit could have tailored electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net The electron-withdrawing nature of the fluorinated pyridine ring can be exploited to tune the HOMO/LUMO energy levels of the polymer, which is a critical factor in the performance of such devices.

Design and Synthesis of Probes for Chemical Biology Investigations

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or a nucleic acid. The design of these probes often involves incorporating a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to allow for detection and visualization. This compound can serve as a versatile scaffold for the synthesis of such probes, with the carboxylic acid group providing a convenient point for the attachment of reporter groups or reactive functionalities for covalent labeling.

For example, the carboxylic acid can be coupled with a fluorescent amine to generate a fluorescent probe. The fluorinated pyridine moiety can act as a recognition element, potentially interacting with the target of interest through specific non-covalent interactions. The fluorine atom can be beneficial in this context by modulating the binding affinity and selectivity of the probe. mdpi.com

Similarly, biotin can be attached to the molecule via an amide linkage to create a biotinylated probe. ekb.eg Such probes are widely used in affinity-based protein profiling and pull-down assays to identify the binding partners of a particular small molecule. The 3-fluoro-2-methylpyridine core would serve as the "bait" to capture specific proteins from a complex biological sample.

The synthesis of photoaffinity probes is another area where this intermediate could be valuable. A photolabile group, such as a diazirine or an azide, could be introduced into the molecule. Upon photoactivation, this group would form a highly reactive species that can covalently bind to nearby molecules, allowing for the identification of the binding site of the probe on its target. mdpi.com

| Probe Type | Modification of this compound | Application |

| Fluorescent Probe | Coupling with a fluorescent dye via the carboxylic acid | Cellular imaging, fluorescence-based assays |

| Biotinylated Probe | Attachment of a biotin tag via the carboxylic acid | Affinity purification, protein pull-down assays |

| Photoaffinity Probe | Incorporation of a photolabile group | Identification of binding partners and binding sites |

Emerging Research Avenues and Future Directions in Pyridine-Based Chemistry

The field of pyridine chemistry is continuously evolving, with new synthetic methodologies and applications being discovered at a rapid pace. For a versatile intermediate like this compound, several emerging research avenues can be envisioned.

One promising direction is the development of novel catalytic applications. The pyridine nitrogen can act as a ligand for transition metals, and the molecule could be used to synthesize novel catalysts for various organic transformations. The electronic properties of the pyridine ring, tuned by the fluorine and other substituents, could influence the activity and selectivity of the metal center. nih.govmdpi.com

In the realm of materials science, the exploration of this compound in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is a burgeoning area. wikipedia.orgrsc.org The pyridine and carboxylic acid functionalities are ideal for coordinating with metal ions or forming covalent linkages to construct porous materials with applications in gas storage, separation, and catalysis.

Furthermore, the continued development of late-stage functionalization techniques will open up new possibilities for modifying this compound and its derivatives. researchgate.net Methods for the selective C-H activation of the pyridine ring or the methyl group would allow for the introduction of additional functional groups, further expanding the chemical space accessible from this versatile building block.

Q & A

Basic Question: What are the critical safety protocols for handling 3-Fluoro-2-methylpyridine-6-acetic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation to prevent inhalation of vapors .

- Spill Management: Absorb spills with inert materials (e.g., sand or vermiculite) and dispose of according to local hazardous waste regulations. Avoid release into drains .

- Storage: Store in a cool, dry place away from ignition sources. Keep containers tightly sealed under nitrogen to prevent degradation .

Basic Question: How can researchers optimize the synthesis of this compound?

Methodological Answer:

- Fluorination Step: Use potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C for introducing fluorine to the pyridine ring. Monitor reaction progress via TLC or HPLC to avoid over-fluorination .

- Acetic Acid Side-Chain Addition: Employ nucleophilic substitution with bromoacetic acid under basic conditions (e.g., NaH in THF). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield Improvement: Optimize stoichiometry (1:1.2 molar ratio of pyridine precursor to fluorinating agent) and reaction time (4–6 hours) .

Intermediate Question: What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

- LC-MS/MS: Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor for [M+H]+ ion at m/z 200.1 (calculated molecular weight: 199.16 g/mol) .

- NMR Analysis: Perform -NMR to confirm fluorine placement (δ –120 to –140 ppm for aromatic fluorine). Cross-validate with -NMR to distinguish methyl and acetic acid protons .

- X-ray Crystallography: Resolve stereochemical uncertainties by growing single crystals in ethanol/water (7:3) at 4°C .

Advanced Question: How should researchers address contradictory data in impurity profiling or biological assay results?

Methodological Answer:

- Impurity Identification: Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., de-fluorinated analogs or methyl group oxidation products). Compare against synthetic intermediates .

- Biological Assay Cross-Validation: Replicate enzyme inhibition assays (e.g., kinase studies) under standardized buffer conditions (pH 7.4, 25°C). Employ orthogonal methods like surface plasmon resonance (SPR) to confirm binding affinity discrepancies .

- Statistical Analysis: Apply Grubbs’ test to identify outliers in dose-response curves. Use Bayesian modeling to account for batch-to-batch variability .

Advanced Question: What strategies enable selective functionalization of the pyridine ring for derivatization studies?

Methodological Answer:

- Protecting Group Strategy: Temporarily block the acetic acid group using tert-butyldimethylsilyl (TBDMS) chloride before introducing substituents at the 2-methyl position .

- Electrophilic Aromatic Substitution: Use iodine monochloride (ICl) in acetic acid to introduce iodine at the 4-position, enabling subsequent Suzuki-Miyaura couplings .

- Photoredox Catalysis: Employ Ru(bpy)₃Cl₂ under blue LED light to achieve C–H activation for late-stage diversification .

Intermediate Question: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate samples in buffers (pH 2–10) at 40°C for 72 hours. Analyze degradation via HPLC-UV (λ = 254 nm). Note: Degradation peaks at pH < 3 suggest acid-catalyzed hydrolysis of the acetic acid moiety .

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (typically >150°C for fluorinated pyridines) under nitrogen atmosphere .

- Light Sensitivity: Expose to UV light (365 nm) for 24 hours; monitor for photodegradation using -NMR .

Advanced Question: What computational methods aid in predicting the compound’s reactivity or metabolic pathways?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring. Use B3LYP/6-311+G(d,p) basis set for accuracy .

- Metabolism Prediction: Employ GLORY or Meteor software to simulate phase I/II metabolism. Key predicted metabolites include hydroxylation at the methyl group or glucuronidation of the acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.